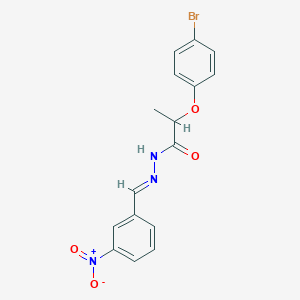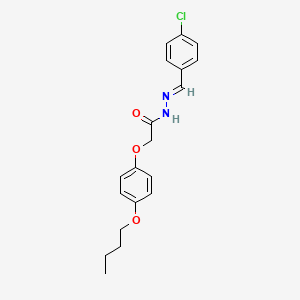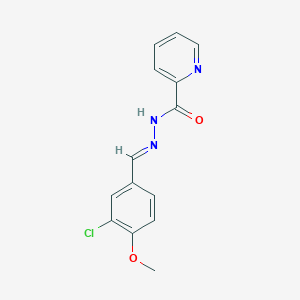![molecular formula C18H23N3O B3866295 N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3866295.png)
N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide
Vue d'ensemble
Description
N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide, also known as APH, is a chemical compound that has been extensively studied for its potential applications in scientific research. APH is a member of the hydrazide family of compounds, which have been shown to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide can induce apoptosis, or programmed cell death, in cancer cells. N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antimicrobial and antiviral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide is also relatively non-toxic, making it a safe compound to work with in the laboratory. However, one limitation of N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide. One area of research is the development of new synthetic methods for the production of N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide and related compounds. Another area of research is the investigation of the mechanism of action of N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide and its potential use in the treatment of cancer and other diseases. Finally, there is a need for further studies on the biochemical and physiological effects of N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide, particularly in vivo studies to determine its efficacy and safety in animal models.
Applications De Recherche Scientifique
N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. In addition, N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide has also been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[(E)-1-(1-adamantyl)ethylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-12(20-21-17(22)16-4-2-3-5-19-16)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H,21,22)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAIVAYHKQNNEP-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)benzenesulfonamide](/img/structure/B3866230.png)
![4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide](/img/structure/B3866240.png)


![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B3866277.png)
![(3-bromo-4-methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B3866284.png)



![N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3866305.png)
![5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3866312.png)
![2-chlorobenzaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3866322.png)